Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-8(2)9-6-16-7-10(9)13-11(14)15-12(3,4)5/h6-8H,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGHDPOINDJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC=C1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594732-58-7 | |
| Record name | tert-butyl N-[4-(propan-2-yl)thiophen-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-propan-2-ylthiophen-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate exhibits significant anti-inflammatory activity. In vivo studies have shown that it can reduce inflammation markers in models of acute inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A study evaluated the efficacy of this compound in carrageenan-induced paw edema in rats. The results demonstrated a reduction in edema size by approximately 60% compared to control groups, indicating strong anti-inflammatory effects.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection Against Oxidative Stress
In vitro experiments revealed that treatment with this compound significantly reduced cell death and inflammatory cytokine levels in astrocytes subjected to oxidative stress.
Ligand Development
This compound serves as a valuable ligand in the development of selective receptor modulators. Its ability to interact with various biological targets makes it a candidate for designing drugs aimed at specific receptors involved in neurological and inflammatory pathways.
Table 2: Ligand Interaction Studies
| Receptor Type | Binding Affinity (Ki) | Selectivity Ratio |
|---|---|---|
| D3 Dopamine Receptor | 15 nM | High |
| D2 Dopamine Receptor | 100 nM | Moderate |
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for therapeutic applications such as:
- Treatment of Inflammatory Disorders : Its anti-inflammatory properties could be harnessed for conditions like arthritis or other chronic inflammatory diseases.
- Neuroprotective Agent : The neuroprotective effects suggest potential use in neurodegenerative disease management, particularly Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Stereochemical and Conformational Variations
Stereochemistry profoundly influences the properties of carbamates. PharmaBlock Sciences reports several cyclopentyl derivatives:
Heterocyclic Core Modifications
Replacement of the thiophene ring with larger aromatic systems alters electronic properties:
- Thiazole-containing derivatives (e.g., 42a–42j ) show improved metabolic stability over thiophenes due to nitrogen’s electronegativity, though at the cost of synthetic complexity .
Data Table: Key Structural Analogs and Properties
Research Implications
- Synthetic Optimization : The target compound’s isopropyl group may streamline synthesis compared to halogenated analogs but requires careful solvent selection to mitigate steric effects.
- Drug Design : Thiophene-based carbamates offer balance between flexibility and aromaticity, whereas bicyclic or thiazole-containing derivatives provide rigidity for selective target engagement.
- Material Science : Crystallinity trends (e.g., 42h as a solid vs. 42i as an oil) suggest substituent polarity dictates packing efficiency, relevant for formulation stability .
Biological Activity
Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of certain pathological processes associated with neurodegenerative diseases. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
This compound features a tert-butyl group, a carbamate moiety, and a thiophenic structure, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exhibit neuroprotective effects through several mechanisms:
- Inhibition of Enzymes : It is suggested that such compounds can inhibit enzymes like acetylcholinesterase and β-secretase, which are involved in the pathogenesis of Alzheimer's disease (AD). By inhibiting these enzymes, the aggregation of amyloid-beta peptides can be reduced, thereby potentially preventing neuronal damage .
- Reduction of Inflammatory Responses : The compound may also modulate inflammatory responses in the brain. For instance, it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta peptides .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly increase cell viability in astrocyte cultures exposed to amyloid-beta. For example:
- Cell Viability : When astrocytes were treated with amyloid-beta 1-42, cell viability dropped to approximately 43.78%. However, co-treatment with this compound improved cell viability to 62.98% .
In Vivo Studies
In vivo studies using scopolamine-induced models of cognitive impairment have shown that this compound may help in reducing amyloid-beta levels and improving cognitive function. The results indicated:
- Cognitive Improvement : Animals treated with the compound exhibited decreased levels of amyloid-beta compared to control groups, suggesting a potential protective effect against cognitive decline associated with neurodegenerative diseases .
Data Summary
| Study Type | Outcome | Cell Type | Concentration Tested |
|---|---|---|---|
| In Vitro | Increased cell viability | Astrocytes | 100 µM |
| In Vivo | Decreased amyloid-beta levels | Scopolamine model | Variable |
Case Studies
A notable case study involved the evaluation of a similar compound (M4), which demonstrated comparable protective effects against amyloid-induced toxicity in astrocytes. The study highlighted that M4 inhibited both β-secretase activity and amyloid aggregation significantly at specific concentrations .
Q & A
Q. What are the standard synthetic routes for synthesizing Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate with a functionalized thiophene derivative (e.g., 4-propan-2-ylthiophen-3-yl chloride) under basic conditions (e.g., NaH or K₂CO₃ in DMF). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. The tert-butyl group exhibits a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).
- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve stereochemistry and intermolecular interactions. Hydrogen-bonding networks are often analyzed to validate crystal packing .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
Q. How is this compound typically used as a building block in organic synthesis?
The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization of the thiophene ring. Applications include:
- Peptide coupling : Activating the carbamate for amide bond formation.
- Heterocycle synthesis : Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups at the 4-position of the thiophene .
Advanced Research Questions
Q. What strategies can optimize reaction yields in the synthesis of this carbamate under varying catalytic conditions?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while enzyme-mediated catalysis (e.g., lipases) enhances stereoselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates, but switching to greener solvents (e.g., 2-MeTHF) can reduce environmental impact without sacrificing yield.
- Kinetic Analysis : Monitoring reaction progress via in-situ IR or HPLC identifies bottlenecks (e.g., byproduct formation at >60°C) .
Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?
Discrepancies in bond lengths/angles (e.g., C–N vs. C–O) may arise from refinement algorithms. To resolve:
- Multi-Software Validation : Compare SHELXL (constrained refinement) with independent tools like Olex2.
- Twinned Data Analysis : Use SHELXD for initial phasing and SHELXE to detect pseudo-merohedral twinning, which distorts electron density maps .
Q. What experimental approaches are used to study the enzymatic inhibition mechanisms of this compound?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target enzymes (e.g., kinases) with immobilization on sensor chips.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition.
- Molecular Dynamics (MD) Simulations : Predict binding poses and identify key residues (e.g., catalytic lysine or aspartate) for mutagenesis studies .
Methodological Notes
- Data Contradiction Analysis : When biological activity varies between batches, perform LC-MS to check purity (>95%) and DSC to assess polymorphic forms .
- Stability Under Experimental Conditions : The carbamate group hydrolyzes in acidic/basic conditions (pH <3 or >10). Use buffered solutions (pH 6–8) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
